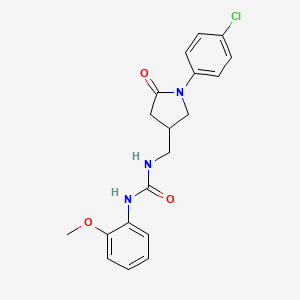

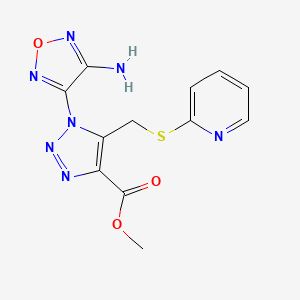

2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile is a chemical compound with the molecular formula C18H17N3O3 . It is a derivative of indolizine, a nitrogen-containing heterocycle . Indolizine derivatives have a variety of potential biological activities and some with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .

Synthesis Analysis

The synthesis of indolizine derivatives has been the focus of many researchers. Traditional methodologies such as Scholtz or Chichibabin reactions have been used, but new strategies have been developed in the last ten years . These include radical-induced synthetic approaches, which are efficient for heterocycle construction, C–C or C–X bond construction, and offer high atom- and step-economy .Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a total of 33 bonds, including 23 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, and 16 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .Scientific Research Applications

1. Biological Activity in Heterocyclic Compounds

2-Ethoxymethylene-3-oxobutanenitrile, closely related to the structure of 2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile, shows biological activity against bacteria, filamentous fungi, and tumor HeLa cells (Černuchová et al., 2005). This suggests potential research applications of similar compounds in the field of antimicrobial and anticancer studies.

2. Catalyst-Free Synthesis in Green Chemistry

The compound is involved in a catalyst-free combinatorial library synthesis of novel derivatives, emphasizing its role in green chemistry applications (Kumaravel & Vasuki, 2009). This method is notable for its environmental benefits and potential in synthesizing diverse chemical libraries.

3. Photoluminescence Properties

Research has been conducted on 6-Amino-8-cyanobenzo[1,2-b]indolizines, which share a similar structure, demonstrating unusual blue-shifted acid-responsive photoluminescence behavior (Outlaw et al., 2016). This highlights the potential of such compounds in developing new photoluminescent materials with tunable properties.

4. Antimicrobial Activities of Derivatives

Derivatives of similar compounds have shown antimicrobial activities, indicating the importance of this chemical structure in developing new antimicrobial agents (Mohamed et al., 2012).

5. Synthesis of Various Heterocyclic Systems

The related chemical structure has been utilized in the synthesis of various heterocyclic systems, demonstrating its versatility in organic synthesis and the potential for creating a wide range of biologically active compounds (Drescher et al., 1991).

6. Potential Inhibition of HIV-1

Triazenopyrazole derivatives synthesized from similar compounds have shown moderate activity against HIV-1, suggesting a potential application in antiviral research (Larsen et al., 1999).

7. Synthesis of Pyrazole Derivatives

The compound has been used in the synthesis of pyrazole-4-carbonitrile derivatives, which may possess interesting biological properties (Abdallah, 2007).

Properties

IUPAC Name |

2-amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c1-2-23-13-8-6-12(7-9-13)18(22)17-16(20)14(11-19)15-5-3-4-10-21(15)17/h3-10H,2,20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKCOVQFKDFODN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2665009.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2665012.png)

![N-(butan-2-yl)-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2665014.png)

![4-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2665015.png)

![N-(1-cyanocyclopentyl)-2-{ethyl[(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2665020.png)

![1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2665027.png)

![N-(3,5-dimethylphenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2665028.png)